1,3,7,8-Tetrachlorodibenzofuran
Overview
Description
1,3,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran with four chlorine atoms attached at the 1, 3, 7, and 8 positions of the dibenzofuran molecule. It is one of the many chlorinated organic compounds that have been studied due to their persistence in the environment and potential toxic effects.
Synthesis Analysis
The synthesis of various tetrachlorodibenzofuran isomers has been achieved through base-catalyzed cyclization of hydroxy-PCB precursors. This method has been successful in synthesizing all isomers of tetrachlorodibenzofuran, except for the 1,2,8,9-TCDF isomer, with a high degree of purity, typically exceeding 94% .
Molecular Structure Analysis
The molecular structure of TCDF isomers has been characterized using gas chromatography and mass spectrometry. The chromatographic characterization on different columns has shown excellent agreement with previous qualitative assignments, and the mass spectrometric response factors for TCDF molecular ions relative to the 2,3,7,8 isomer have shown considerable variability .
Chemical Reactions Analysis
TCDF undergoes nucleophilic substitution reactions, as demonstrated by the synthesis of 1,2,3,4-tetrafluorodibenzofuran, which involves an intramolecular nucleophilic substitution reaction. Although this specific study does not directly involve 1,3,7,8-TCDF, it provides insight into the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCDF and its isomers have been extensively studied. The gas chromatographic and mass spectrometric characteristics of TCDF isomers have been determined, providing valuable information on their behavior during analysis. The variability in mass spectrometric response factors indicates differences in the physical properties of the isomers . Additionally, computational studies on related compounds, such as dibenzo-p-dioxins, have provided detailed information on their thermochemical properties, including heat capacities, entropies, and standard enthalpies of formation .
Case Studies and Environmental Relevance
The selective separation of TCDF isomers is crucial for environmental analysis, as demonstrated by the development of methods for the separation of 2,3,7,8-TCDF from other isomers using high-resolution gas chromatography and alumina column liquid chromatography . The metabolism of TCDF in rats has been studied, identifying major biliary metabolites and discussing possible metabolic pathways . These studies are relevant for understanding the environmental fate and biological effects of TCDF.
Scientific Research Applications
Metabolism and Biliary Metabolites
1,3,7,8-Tetrachlorodibenzofuran (TCDF) has been studied for its metabolic pathways in various species. For example, in rats, the primary biliary metabolites were identified as 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran, with the presence of other metabolites and unmetabolized TCDF also noted (Burka et al., 1990).
Disposition in Animals
Studies on 1,2,3,7,8-pentachlorodibenzofuran (a related compound) in rats revealed its distribution and elimination patterns, providing insights into the behavior of similar compounds like TCDF (Brewster & Birnbaum, 1988).
Pharmacokinetics and Toxicology
Research has developed physiological models to describe the pharmacokinetics of TCDF in rats, mice, and monkeys, highlighting the liver's role in concentrating the material and its elimination primarily through feces (King et al., 1983).
Enzyme Induction and Receptor Antagonism
The effects of TCDF on enzyme induction and receptor antagonism have been studied in mice. It was found that TCDF inhibited the induction of certain enzymes in rat hepatoma cells and exhibited strain-dependent antagonism in mice (Bannister & Safe, 1987).
Cancer Research
TCDF and related compounds have been investigated for their potential as targets for estrogen receptor-negative breast cancer chemotherapy. Studies found that these compounds can inhibit proliferation of cancer cell lines by activating specific receptors (Zhang et al., 2009).
Environmental Detoxification
Research on the detoxification of polychlorinated dibenzofurans, including TCDF, by microbial cultures has shown promising results. This research is significant for environmental remediation strategies (Liu & Fennell, 2008).
Teratogenic Effects
The teratogenic potency of TCDF has been examined in mice, showing that it causes fetal anomalies similar to other dioxin compounds (Weber et al., 1985).
Safety and Hazards
Future Directions
The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The reactivity of the CH radical toward the F- and Br-substituted TCDFs has also been investigated . These findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
Mechanism of Action
Target of Action
The primary target of 1,3,7,8-Tetrachlorodibenzofuran is the aryl hydrocarbon receptor . This receptor is a transcription factor that is involved in the expression of genes . It is present in all cells and plays a crucial role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
The activation of the aryl hydrocarbon receptor by 1,3,7,8-Tetrachlorodibenzofuran affects various biochemical pathways. It leads to the expression of genes involved in xenobiotic metabolism . This can result in the transformation and detoxification of harmful substances in the body. The downstream effects of these changes can impact various biological processes, including cell-cycle regulation .
Pharmacokinetics
The pharmacokinetics of 1,3,7,8-Tetrachlorodibenzofuran involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s half-life is estimated to be around 60 days in the soil and atmosphere . This suggests that 1,3,7,8-Tetrachlorodibenzofuran is persistent in the environment and can accumulate in the food chain, leading to potential human exposure
Result of Action
The molecular and cellular effects of 1,3,7,8-Tetrachlorodibenzofuran’s action are diverse and depend on the specific context. For example, the activation of the aryl hydrocarbon receptor can lead to changes in gene expression, which can affect various cellular functions . In general, the liver is the main target of 1,3,7,8-Tetrachlorodibenzofuran, which leads to induced hepatic lipogenesis .
Action Environment
The action, efficacy, and stability of 1,3,7,8-Tetrachlorodibenzofuran can be influenced by various environmental factors. For instance, 1,3,7,8-Tetrachlorodibenzofuran is directly released into the environment via emissions of waste incineration, fires with PCB transformers, vehicle exhausts using leaded fuel, and bleaching of industrial products . These environmental factors can affect the distribution and concentration of 1,3,7,8-Tetrachlorodibenzofuran in the environment, thereby influencing its action and potential effects .
properties
IUPAC Name |
1,3,7,8-tetrachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDVUGDFSYXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205752 | |
Record name | 1,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57117-35-8 | |
Record name | 1,3,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNA8S2U51O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the formation of 1,3,7,8-Tetrachlorodibenzofuran significant in the dechlorination of 1,2,3,4,7,8-Hexachlorodibenzofuran?
A: The study demonstrates that a mixed culture containing Dehalococcoides ethenogenes strain 195 can dechlorinate 1,2,3,4,7,8-Hexachlorodibenzofuran. Interestingly, this process leads to the formation of 1,3,7,8-Tetrachlorodibenzofuran, alongside 1,2,4,8-Tetrachlorodibenzofuran. The significance lies in the absence of any 2,3,7,8-substituted congeners as dechlorination products. This specific dechlorination pattern, avoiding the 2,3,7,8-substitution, indicates a detoxification reaction []. This is crucial because 2,3,7,8-substituted PCDD/Fs are known to be the most toxic. Therefore, the formation of 1,3,7,8-Tetrachlorodibenzofuran, a less toxic congener, highlights a potential bioremediation pathway for these hazardous compounds.
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